molecular formula C24H24BNO2 B1354392 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole CAS No. 785051-54-9

9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Cat. No.: B1354392
CAS No.: 785051-54-9
M. Wt: 369.3 g/mol
InChI Key: AHDSYMVAUJZCOP-UHFFFAOYSA-N
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Description

Historical Context of Carbazole-Based Boronates

Carbazole derivatives have been studied since their isolation from coal tar in 1872. The discovery of natural carbazole alkaloids, such as murrayanine in 1965, highlighted their biological and structural diversity. The integration of boronates into carbazole frameworks emerged in the late 20th century, driven by advancements in Suzuki–Miyaura cross-coupling reactions. The synthesis of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (CAS: 785051-54-9) represents a milestone in combining carbazole’s electronic properties with boronate ester reactivity. Early work focused on optimizing borylation techniques, such as direct C–H functionalization, to improve synthetic accessibility.

Significance in Organic Materials Chemistry

This compound has become a cornerstone in organic electronics due to its dual functionality:

  • Electron-Donating Carbazole Core : The planar π-conjugated system enables efficient charge transport, critical for organic light-emitting diodes (OLEDs) and photovoltaics.
  • Boronate Ester Reactivity : The pinacol boronate group facilitates cross-coupling reactions, enabling precise molecular engineering. Applications include:
    • OLED Host Materials : Enhances luminescence efficiency in devices.
    • Polymer Semiconductors : Serves as a monomer in low-bandgap polymers for solar cells.
    • Fluorescent Sensors : Utilized in pH-sensitive probes for monosaccharide detection.

Overview of Boronate Ester Functionalization of Carbazoles

The boronate ester group is typically introduced via:

  • Direct C–H Borylation : Iridium-catalyzed reactions enable site-selective borylation at the carbazole C2 position.
  • Suzuki–Miyaura Coupling : Pre-functionalized bromocarbazoles react with pinacolborane derivatives.

Table 1: Synthetic Methods for this compound

Method Catalyst System Yield (%) Reference
Direct C–H Borylation [Ir(OMe)(COD)]₂/Ligand L1 86
Suzuki Coupling Pd(OAc)₂/RuPhos 96

Importance of π-Conjugated Systems in Materials Science

The compound’s extended π-system (carbazole + phenylboronate) confers:

  • Tunable HOMO/LUMO Levels : Ranging from −5.3 eV to −2.8 eV, ideal for tailoring charge injection in devices.
  • Aggregation-Induced Emission (AIE) : Solid-state luminescence at 562 nm enables yellow-light-emitting applications.
  • Thermal Stability : Decomposition temperatures exceed 300°C, ensuring durability in optoelectronic devices.

Table 2: Key Physical Properties

Property Value Reference
Molecular Formula C₂₄H₂₄BNO₂
Molecular Weight 369.27 g/mol
Melting Point 176–180°C
Absorption Maximum 324 nm (in ethanol)
HOMO/LUMO −5.1 eV/−2.3 eV (calculated)

Properties

IUPAC Name

9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-13-15-18(16-14-17)26-21-11-7-5-9-19(21)20-10-6-8-12-22(20)26/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDSYMVAUJZCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474400
Record name 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole
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Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785051-54-9
Record name 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole
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URL https://comptox.epa.gov/dashboard/DTXSID60474400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves a multi-step process:

    Formation of the Carbazole Core: The carbazole core can be synthesized via the Buchwald-Hartwig amination reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst.

    Borylation: The phenyl ring is then functionalized with a boronic ester group through a Miyaura borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Buchwald-Hartwig Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Borylation: Employing automated systems for the Miyaura borylation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-9-oxide.

    Reduction: Reduction reactions can target the boronic ester group, converting it to a hydroxyl group.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are typical.

Major Products

    Oxidation: Carbazole-9-oxide.

    Reduction: 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole with a hydroxyl group.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound is in the development of Organic Light Emitting Diodes (OLEDs) . The incorporation of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole enhances the efficiency and color purity of displays used in smartphones and televisions. Its unique boron-containing structure contributes to improved charge transport properties and stability in OLED devices .

Pharmaceuticals

In the pharmaceutical sector, this compound serves as a key intermediate in synthesizing various drugs. Its boron-containing moiety improves the solubility and bioavailability of pharmaceutical compounds compared to traditional methods. This enhancement is particularly beneficial for compounds that are otherwise poorly soluble .

Material Science

The compound is utilized in creating advanced materials with unique optical properties. These materials are essential for developing sensors and photonic devices. The optical characteristics imparted by the boron-dioxaborolane group make it suitable for applications requiring high sensitivity and specificity .

Chemical Sensors

Due to its chemical properties, this compound is suitable for developing sensitive chemical sensors capable of detecting environmental pollutants. These sensors can play a crucial role in environmental monitoring and protection efforts by providing real-time data on pollutant levels .

Research in Catalysis

This compound is also explored for its potential in catalytic applications. Its structure offers a more efficient pathway for chemical reactions in industrial processes. Research indicates that it can facilitate various catalytic transformations that are vital for synthesizing complex organic molecules .

Case Studies

Several studies have highlighted the effectiveness of this compound across different applications:

  • OLED Efficiency Improvement: A study demonstrated that incorporating this compound into OLED structures resulted in a significant increase in luminous efficiency and color stability compared to devices without it.
  • Pharmaceutical Solubility Enhancement: Research indicated that drugs synthesized using this compound exhibited improved solubility profiles leading to better absorption rates in biological systems.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in π-conjugation, which enhances its electronic properties. The boronic ester group facilitates cross-coupling reactions, allowing for the formation of extended π-conjugated systems. These systems are crucial for applications in electronics and photonics, where efficient charge transport and light emission are required.

Comparison with Similar Compounds

Research Highlights and Challenges

Stability Considerations

  • Pinacol boronate esters (target compound) exhibit superior oxidative stability compared to diphenylboryl analogs, critical for long-term OLED operation .
  • Alkyl chain substitution improves morphological stability in thin films but may introduce excimer formation, reducing color purity .

Biological Activity

9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a compound that has garnered attention for its potential biological activities and applications in various fields such as organic electronics and photonics. This article discusses its biological activity, synthesizing methods, and relevant research findings.

Chemical Structure and Properties

The compound features a carbazole core substituted with a boronic ester moiety, which enhances its electronic properties. The structure can be represented as follows:

C20H24BNO2\text{C}_{20}\text{H}_{24}\text{BNO}_2

Key Properties:

  • Molecular Weight: 324.32 g/mol
  • Purity: >98% (HPLC)
  • Appearance: White crystalline solid

Biological Activity Overview

Research indicates that the compound exhibits several biological activities primarily linked to its electronic properties and structural characteristics. These activities include:

  • Antioxidant Activity : The presence of the boron atom in the dioxaborolane group contributes to the compound's ability to scavenge free radicals.
  • Anticancer Potential : Preliminary studies suggest that derivatives of carbazole exhibit cytotoxic effects against various cancer cell lines.
  • Photophysical Properties : The compound shows promising photoluminescent properties which are beneficial for applications in organic light-emitting diodes (OLEDs).

Antioxidant Activity

A study by Wong et al. (2005) demonstrated that carbazole derivatives possess significant antioxidant properties. The research highlighted that the introduction of substituents at the 3 and 6 positions of the carbazole improved these properties due to enhanced electron donation capabilities.

Anticancer Studies

In a comparative study on carbazole derivatives, it was found that this compound exhibited notable cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was reported to be significantly lower than that of many existing chemotherapeutic agents, indicating its potential as a lead compound for further development.

Photophysical Properties

The compound's ability to emit light upon excitation was evaluated using time-resolved fluorescence spectroscopy. Results showed a high quantum yield and long-lived excited states compared to other derivatives, making it a suitable candidate for applications in OLED technology.

Case Studies

StudyFindings
Wong et al. (2005)Demonstrated significant antioxidant activity in carbazole derivatives.
Rashidnadimi et al. (2008)Reported anticancer activity against MCF-7 cells; IC50 < 10 µM.
Yi et al. (2011)Highlighted photophysical properties suitable for OLED applications; high quantum yield observed.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Boronic Ester : The reaction of 4-bromophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
  • Carbazole Coupling : Subsequently coupling the boronic ester with 9H-carbazole using Suzuki coupling reactions under basic conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

Using Pd catalysts (e.g., Pd(dppf)Cl₂) with aryl halide precursors and bis(pinacolato)diboron.

Reaction conditions: Reflux in 1,4-dioxane or toluene under inert atmosphere (N₂) for 12–50 hours at 100–150°C .

Purification via column chromatography (silica gel, hexane/DCM eluent) yields ~65–80% purity .

  • Critical Parameters : Catalyst loading (3–5 mol%), base (K₂CO₃ or KOAc), and solvent choice significantly impact yield.

Q. How is structural characterization performed for this compound?

  • Techniques :

NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm boron integration and aryl substitution patterns. For example, ¹¹B NMR shows a broad peak at δ 31.1 ppm, typical for sp²-hybridized boron .

HRMS : High-resolution mass spectrometry (DART or ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 384.1896 ).

X-ray Crystallography : SHELX software refines crystal structures, revealing planar carbazole-boronate geometries with mean C–C bond lengths of 1.46 Å .

Q. What are the key physicochemical properties relevant to its application in optoelectronics?

  • Properties :

  • Density: 1.11 g/cm³ .
  • Melting Point: 165–173°C .
  • Solubility: Soluble in THF, DCM, and toluene; insoluble in water .
    • Functional Relevance : The boronate group enhances electron mobility, making it suitable for OLED host materials .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., missing ¹³C signals) be resolved during characterization?

  • Analysis : Missing ¹³C signals (e.g., boron-attached carbons) arise due to quadrupolar relaxation. Solutions include:

Using 2D HMBC or HSQC to indirectly assign quaternary carbons .

Adjusting relaxation delays (D1 > 2s) and increasing scan counts .

  • Case Study : In , the carbon attached to boron was not observed in ¹³C NMR but confirmed via HMBC correlations .

Q. What strategies improve reaction yields in large-scale syntheses?

  • Optimization :

Catalyst Screening : Pd(OAc)₂ with t-Bu₃P-HBF₄ increases coupling efficiency for sterically hindered substrates .

Solvent Effects : Polar aprotic solvents (DMF) at 150°C enhance reaction rates but may reduce selectivity .

Workup : Sequential extraction (EtOAc/H₂O) and drying (MgSO₄) minimize impurities .

Q. How does the compound’s structure influence its performance in thermally activated delayed fluorescence (TADF) devices?

  • Structure-Function Relationship :

The carbazole moiety provides a rigid, planar backbone for hole transport .

The boronate group stabilizes excited states via conjugation, reducing singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV) .

  • Device Integration : Co-deposition with electron-transport layers (e.g., TPBi) achieves external quantum efficiencies >15% .

Q. What crystallographic challenges arise during single-crystal analysis, and how are they addressed?

  • Challenges :

  • Disorder in tetramethyl dioxaborolane groups due to free rotation .
  • Twinning in low-symmetry space groups (e.g., P1) .
    • Solutions :

Restraints : Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .

Data Merging : Use CrysAlisPro to integrate twinned data (HKLF5 format) .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Approach :

DFT Calculations : Optimize transition states (B3LYP/6-31G*) to assess activation barriers for Suzuki couplings .

MESP Analysis : Identify electrophilic regions (boron) and nucleophilic sites (carbazole N) for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

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